2-Bromo-4-(difluoromethyl)-1-ethylbenzene
CAS No.: 2248356-51-4
Cat. No.: VC4337544
Molecular Formula: C9H9BrF2
Molecular Weight: 235.072
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248356-51-4 |
|---|---|
| Molecular Formula | C9H9BrF2 |
| Molecular Weight | 235.072 |
| IUPAC Name | 2-bromo-4-(difluoromethyl)-1-ethylbenzene |
| Standard InChI | InChI=1S/C9H9BrF2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,9H,2H2,1H3 |
| Standard InChI Key | NZELZBNIQGKNSW-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=C(C=C1)C(F)F)Br |
Introduction
2-Bromo-4-(difluoromethyl)-1-ethylbenzene is a chemical compound with the CAS number 2248356-51-4. Its molecular formula is C9H9BrF2, and it has a molecular weight of 235.069 g/mol . This compound belongs to the class of halogenated aromatic hydrocarbons, which are widely used in organic synthesis and pharmaceutical research due to their versatility in forming various chemical bonds.
Synthesis and Applications
The synthesis of 2-Bromo-4-(difluoromethyl)-1-ethylbenzene typically involves multi-step reactions starting from simpler aromatic precursors. The introduction of the difluoromethyl group can be achieved through various methods, including the use of difluoromethylation reagents. The bromination step is commonly performed using bromine or N-bromosuccinimide (NBS) under appropriate conditions.
This compound is of interest in pharmaceutical and organic chemistry research due to its potential as an intermediate in the synthesis of complex molecules. The difluoromethyl group is particularly valuable for its ability to modify the physical and chemical properties of molecules, such as increasing lipophilicity and altering metabolic stability.
Safety and Handling
As with many halogenated organic compounds, handling 2-Bromo-4-(difluoromethyl)-1-ethylbenzene requires caution. It is advisable to store it in an inert atmosphere at room temperature, away from sources of ignition or moisture. Personal protective equipment, including gloves and safety glasses, should be worn during handling to prevent exposure.
Environmental Considerations
While specific environmental impact data for 2-Bromo-4-(difluoromethyl)-1-ethylbenzene are not readily available, halogenated compounds in general can pose environmental risks if not disposed of properly. They may persist in the environment and potentially bioaccumulate. Therefore, disposal should follow local regulations and guidelines for hazardous waste.
Research Findings and Future Directions
Research on 2-Bromo-4-(difluoromethyl)-1-ethylbenzene is limited, but its potential applications in organic synthesis and pharmaceutical development are promising. Future studies could focus on optimizing its synthesis, exploring its reactivity in various chemical reactions, and assessing its environmental impact more thoroughly.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume